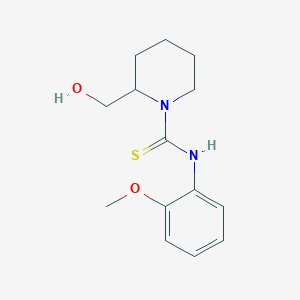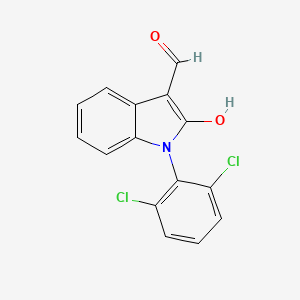![molecular formula C18H15FN2O2 B11087577 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11087577.png)
1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a fluorophenyl group, a phenethylamino group, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate, which is then reacted with phenethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethylamine: Shares the fluorophenyl group but lacks the pyrrole-2,5-dione core.
Phenethylamine: Lacks both the fluorophenyl group and the pyrrole-2,5-dione core.
1-(4-Fluorophenyl)-2,5-dione: Shares the pyrrole-2,5-dione core but lacks the phenethylamino group.
Uniqueness
1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the combination of its fluorophenyl, phenethylamino, and pyrrole-2,5-dione groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H15FN2O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15FN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2 |
InChI Key |
FVQNBJBWDOVGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide](/img/structure/B11087495.png)
![N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11087505.png)
![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B11087517.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087524.png)
![Ethyl 4-({[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087527.png)
![ethyl 2-{[({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11087532.png)
![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087534.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11087540.png)



![N-[2-(2-chlorophenoxy)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B11087561.png)
![3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11087571.png)
![2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087583.png)
